molecular formula C12H2Cl6O B1330041 Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- CAS No. 114423-98-2

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-

Cat. No.: B1330041
CAS No.: 114423-98-2
M. Wt: 386.8 g/mol
InChI Key: LVYBAQIVPKCOEE-WCGVKTIYSA-N
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Description

Molecular Structure and Bonding Properties

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- possesses a distinctive tricyclic aromatic structure characterized by two benzene rings fused to a central furan ring. The molecular architecture consists of twelve carbon atoms, all of which are isotopically enriched with carbon-13, creating a fully labeled carbon framework that maintains the structural integrity of the parent dibenzofuran system. The compound features six chlorine substituents positioned at specific carbon locations designated as 1, 2, 3, 4, 7, and 8, which represent critical substitution patterns that influence both chemical behavior and analytical detection properties.

The aromatic character of the compound derives from the delocalized electron system spanning the entire tricyclic framework, with the central oxygen atom in the furan ring contributing to the overall electronic structure through its lone pair electrons. The chlorine substituents exert significant electron-withdrawing effects, modifying the electron density distribution throughout the aromatic system and influencing the compound's chemical reactivity patterns. These structural features create a planar molecular geometry with specific dihedral angles between the benzenoid rings and the central furan ring, typically measuring approximately 1.45 degrees based on crystallographic studies of related dibenzofuran structures.

The bonding characteristics include aromatic carbon-carbon bonds with average lengths of approximately 1.392 angstroms in the benzenoid rings, while the carbon-oxygen bonds in the furan ring exhibit distinct lengths reflecting the heteroaromatic nature of this ring system. The carbon-chlorine bonds display typical aromatic halogen substitution characteristics, with bond lengths and angles influenced by the electron-withdrawing nature of the chlorine atoms and their positions on the aromatic framework.

Isotopic Composition and 13C Labeling Significance

The carbon-13 labeling in Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- represents a complete isotopic enrichment where all twelve carbon atoms in the molecular framework are replaced with the carbon-13 isotope. This uniform labeling strategy provides exceptional analytical advantages, particularly in mass spectrometry applications where the isotopic signature creates distinctive mass spectral patterns that enable precise quantification and identification. The molecular weight of the labeled compound increases from 374.862 grams per mole for the non-labeled version to 386.8 grams per mole for the carbon-13 labeled variant, representing a mass shift of approximately 12 mass units corresponding to the twelve carbon-13 atoms.

The isotopic labeling significance extends beyond simple mass differentiation to encompass fundamental analytical chemistry principles. Carbon-13 possesses a nuclear spin quantum number of one-half, enabling nuclear magnetic resonance spectroscopy applications that provide detailed structural information about the compound's carbon framework. The isotopic enrichment creates enhanced signal-to-noise ratios in carbon-13 nuclear magnetic resonance experiments, particularly in carbon-carbon correlation studies that reveal connectivity patterns within the molecular structure.

From an analytical perspective, the carbon-13 labeling serves as an ideal internal standard because it maintains chemical equivalence with the target analytes while providing mass spectral distinction necessary for quantitative analysis. The isotopic labeling eliminates matrix effects and extraction efficiency variations that commonly compromise analytical accuracy in environmental analysis, as the labeled compound undergoes identical chemical processes during sample preparation and analysis compared to the non-labeled target compounds.

The labeling pattern also enables sophisticated isotopic ratio outlier analysis techniques, where the characteristic isotopic patterns allow differentiation between biological signals and analytical artifacts. This capability proves particularly valuable in complex environmental matrices where background interference can compromise analytical results.

Nomenclature and Classification within Polychlorinated Dibenzofurans

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- follows systematic nomenclature conventions established for polychlorinated dibenzofurans, with specific designation protocols that incorporate both structural information and isotopic labeling details. The compound belongs to the hexachlorinated dibenzofuran congener group, representing one of 42 possible hexachlorinated isomers within the broader polychlorinated dibenzofuran family. The numerical designation system assigns specific carbon positions based on the International Union of Pure and Applied Chemistry nomenclature, where the chlorine substitution pattern 1,2,3,4,7,8 identifies the exact positions of halogen replacement on the dibenzofuran backbone.

Within the classification hierarchy, polychlorinated dibenzofurans constitute a major class of persistent organic pollutants, designated among the "dirty dozen" compounds regulated under the Stockholm Convention on Persistent Organic Pollutants. The 1,2,3,4,7,8-hexachlorinated substitution pattern represents a particularly significant congener due to its structural similarity to highly toxic 2,3,7,8-tetrachlorinated dibenzofurans, sharing the critical 2,3,7,8-substitution pattern that confers enhanced biological activity.

The compound's classification extends to analytical chemistry applications where it serves as a Category A internal standard for environmental analysis methods, specifically designated for polychlorinated dibenzofuran quantification in complex matrices. Regulatory agencies, including the United States Environmental Protection Agency, have incorporated this specific labeled compound into standardized analytical protocols for dioxin and furan analysis, reflecting its critical role in environmental monitoring programs.

The molecular formula designation C₁₂H₂Cl₆O indicates the elemental composition, while the additional carbon-13 specification denotes the isotopic enrichment status. Alternative nomenclature systems may designate this compound using congener-specific numbering schemes, where it might be referenced as hexachlorodibenzofuran congener 124678 or similar systematic identifiers used in analytical databases.

Comparison with Non-labeled Hexachlorodibenzofuran Congeners

The comparison between Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- and its non-labeled counterpart reveals critical similarities and differences that influence analytical applications and chemical properties. The most fundamental distinction lies in the molecular weight differential, where the carbon-13 labeled compound exhibits a molecular weight of 386.8 grams per mole compared to 374.862 grams per mole for the non-labeled 1,2,3,4,7,8-hexachlorodibenzofuran. This mass difference of approximately 12 atomic mass units provides the analytical basis for mass spectrometric differentiation while maintaining chemical equivalence in most reaction pathways.

Table 1: Comparative Properties of Labeled and Non-labeled 1,2,3,4,7,8-Hexachlorodibenzofuran

Property Carbon-13 Labeled Non-labeled Difference
Molecular Weight 386.8 g/mol 374.862 g/mol +11.938 g/mol
Molecular Formula C₁₂H₂Cl₆O C₁₂H₂Cl₆O Isotopic composition
Chemical Abstracts Service Number 114423-98-2 70648-26-9 Different registry
PubChem Compound Identifier 188895 Not specified Database distinction

Structural analysis reveals that both compounds maintain identical three-dimensional geometries, bond angles, and electronic configurations, ensuring that chemical behavior remains equivalent during analytical procedures. The aromatic character, electron density distributions, and intermolecular interactions show no significant variations between labeled and non-labeled forms, confirming the suitability of the carbon-13 labeled compound as an internal standard.

Other hexachlorodibenzofuran congeners, such as 1,2,3,4,7,9-hexachlorodibenzofuran and 2,3,4,6,7,8-hexachlorodibenzofuran, exhibit different substitution patterns that result in distinct physical and chemical properties. These alternative congeners demonstrate different melting points, solubility characteristics, and chromatographic retention behaviors compared to the 1,2,3,4,7,8-substituted isomer. The 1,2,3,4,7,8-congener specifically chosen for carbon-13 labeling represents one of the more analytically relevant isomers due to its occurrence frequency in environmental samples and its structural relationship to toxicologically significant congeners.

Comparative studies of different hexachlorodibenzofuran congeners reveal that substitution pattern variations significantly influence analytical detection limits, chromatographic separation efficiency, and mass spectrometric fragmentation patterns. The 1,2,3,4,7,8-substitution pattern provides optimal analytical characteristics for environmental monitoring applications, including favorable extraction efficiency from complex matrices and stable mass spectrometric behavior under various ionization conditions.

Properties

IUPAC Name

1,2,3,4,7,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBAQIVPKCOEE-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]2[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921370
Record name 1,2,3,4,7,8-Hexachloro(~13~C_12_)dibenzo[b,d]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114423-98-2
Record name Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7,8-Hexachloro(~13~C_12_)dibenzo[b,d]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114423-98-2
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Preparation Methods

Chlorination of Dibenzofuran-13C12

The primary synthetic route to Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- involves the controlled chlorination of isotopically labeled dibenzofuran. The process includes:

  • Starting Material: Dibenzofuran fully labeled with carbon-13 ($$^{13}C_{12}$$-dibenzofuran).
  • Chlorinating Agent: Chlorine gas (Cl$$_2$$) is used as the chlorinating reagent.
  • Catalysts: Lewis acid catalysts such as iron(III) chloride (FeCl$$3$$) or aluminum chloride (AlCl$$3$$) facilitate electrophilic aromatic substitution.
  • Reaction Conditions: Elevated temperatures are maintained to promote selective chlorination at the 1,2,3,4,7,8 positions on the dibenzofuran ring. Reaction time and temperature are carefully optimized to avoid over-chlorination or formation of undesired isomers.
  • Control of Selectivity: The reaction parameters (temperature, catalyst concentration, chlorine flow rate) are finely tuned to achieve hexachlorination at the specified positions.

Purification

Following chlorination, the crude product mixture undergoes purification steps to isolate the target hexachlorinated compound:

  • Recrystallization: Solvent systems are selected based on solubility differences to purify the product.
  • Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to separate the hexachlorinated dibenzofuran from other chlorinated by-products and unreacted starting materials.

Quality Control and Characterization

  • Isotopic Purity: The carbon-13 labeling is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
  • Chemical Purity: Gas chromatography coupled with mass spectrometry (GC-MS) is used to verify the chlorination pattern and purity.
  • Physical Properties: Melting point and molecular weight are consistent with the expected values for the hexachlorinated isotopologue.

Data Table: Typical Reaction Parameters for Preparation

Parameter Typical Value/Range Notes
Starting material $$^{13}C_{12}$$-dibenzofuran Isotopically labeled
Chlorinating agent Chlorine gas (Cl$$_2$$) High purity
Catalyst FeCl$$3$$ or AlCl$$3$$ Lewis acid catalyst
Temperature 80–120 °C Controlled to optimize selectivity
Reaction time 2–6 hours Depends on scale and conditions
Solvent Chlorinated solvents or inert solvents For reaction medium
Purification method Recrystallization, chromatography To isolate pure hexachlorinated product

Research Findings and Analytical Applications

  • The selective chlorination method ensures the formation of the 1,2,3,4,7,8-hexachlorinated isomer with minimal side products.
  • The isotopic labeling with carbon-13 allows for precise tracking in environmental fate studies and toxicological research, as the compound serves as an internal standard in analytical chemistry.
  • The compound’s stability and defined chlorination pattern make it ideal for use in high-resolution gas chromatography and mass spectrometry (HRGC/MS) methods for detecting polychlorinated dibenzofurans in environmental samples.

Summary Table: Key Properties of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-

Property Value
Molecular Formula $$^{13}C{12}H2Cl_6O$$
Molecular Weight 386.77 g/mol
CAS Number 114423-98-2
Chlorination Positions 1, 2, 3, 4, 7, 8
Isotopic Label Carbon-13 (all carbons)
Typical Purification Recrystallization, chromatography
Storage Room temperature, stable
Application Environmental, toxicological, analytical standards

The preparation of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is achieved through a carefully controlled chlorination of carbon-13 labeled dibenzofuran using chlorine gas and Lewis acid catalysts under elevated temperatures. The process requires precise control of reaction conditions to ensure selective substitution and high purity of the hexachlorinated product. Purification by recrystallization and chromatography yields a stable, isotopically labeled compound widely used in environmental and toxicological research as a reference standard.

This synthesis approach is well-documented in chemical literature and supported by analytical data confirming the structure and isotopic enrichment, making it a reliable method for producing this specialized compound.

Chemical Reactions Analysis

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines. .

Scientific Research Applications

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is used extensively in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotic compounds .

Comparison with Similar Compounds

Structural Isomers of Hexachlorodibenzofuran

Hexachlorodibenzofurans (HxCDFs) differ in chlorine substitution patterns, which significantly influence their physicochemical properties and toxicity. Key isomers include:

Isomer Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1,2,3,4,7,8-Hexachlorodibenzofuran 70648-26-9 C12H2Cl6O 374.86 Widely monitored in environmental samples; used as a 13C-labeled standard .
1,2,3,6,7,8-Hexachlorodibenzofuran 57117-44-9 C12H2Cl6O 374.86 Structurally similar but with distinct retention times in GC analysis .
1,2,3,7,8,9-Hexachlorodibenzofuran 72918-21-9 C12H2Cl6O 374.86 Less commonly detected; limited toxicity data .
2,3,4,6,7,8-Hexachlorodibenzofuran 60851-34-5 C12H2Cl6O 374.86 Classified under EPCRA Section 313 as a dioxin-like compound .

Key Differences :

  • Toxicity : The 2,3,7,8-substituted congeners (e.g., 2,3,4,7,8-PeCDF) are more toxic due to their affinity for the aryl hydrocarbon receptor (AhR). The 1,2,3,4,7,8 isomer lacks the 2,3,7,8 substitution, reducing its dioxin-like activity .
  • Analytical Use : The 13C12-labeled 1,2,3,4,7,8-HxCDF is a critical internal standard, whereas other isomers (e.g., 1,2,3,6,7,8-HxCDF) are used as recovery standards .

Isotopically Labeled vs. Unlabeled Compounds

Property Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- Unlabeled 1,2,3,4,7,8-HxCDF
Molecular Weight 389.85 g/mol 374.86 g/mol
Primary Application Internal standard for IDMS Environmental contaminant
Regulatory Status Not regulated; used in compliance testing Regulated under EPA/WHO guidelines
Commercial Availability Sold as 50 µg/mL toluene solution Rarely available purified

Comparison with Other Chlorinated Aromatics

  • Hexachlorobenzene (HCB): CAS 4622; non-furan structure but similarly persistent in the environment. Lacks the dibenzofuran backbone .
  • Hexachloronorbornadiene: CAS 115287; structurally unrelated but classified under similar EPA naming conventions .

Analytical Chemistry

  • Concentration in Standards :
    • EPA Method 23 specifies concentrations of 2.5–1000 ng/mL for 13C12-1,2,3,4,7,8-HxCDF in alternative and recovery standards .
    • European EN-1948 standards use 16–400 ng/mL solutions for calibration .

Environmental Persistence

  • HxCDFs exhibit low water solubility and high lipid affinity, leading to bioaccumulation. The 1,2,3,4,7,8 isomer is less studied than 2,3,4,7,8-substituted congeners but is frequently detected in industrial emissions .

Biological Activity

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is a chlorinated derivative of dibenzofuran and belongs to the class of polychlorinated dibenzofurans (PCDFs). This compound has garnered significant attention due to its environmental persistence and potential toxic effects on biological systems. Understanding its biological activity is crucial for assessing its impact on health and the environment.

  • Molecular Formula : C12H2Cl6O
  • Molecular Weight : 374.86 g/mol
  • Chlorination Pattern : The specific arrangement of chlorine atoms contributes to its unique biological interactions and toxicity profiles.

The primary mechanism through which Dibenzofuran-13C12 exerts its biological effects is via interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound activates the receptor, leading to:

  • Transcription of Xenobiotic Metabolism Genes : This includes the induction of cytochrome P450 enzymes, which are vital for the detoxification and metabolism of various xenobiotics.

Biological Effects

  • Toxicity : The compound has been linked to various toxicological effects including carcinogenicity and endocrine disruption. Studies have shown that it can induce cellular stress responses and alter normal metabolic processes in exposed organisms .
  • Environmental Persistence : Due to its stable structure, Dibenzofuran-13C12 is resistant to degradation in the environment, leading to bioaccumulation in food chains and potential long-term ecological impacts.
  • Impact on Human Health : Research indicates that exposure to polychlorinated dibenzofurans may lead to adverse health outcomes such as immune system suppression and developmental issues in children .

Case Studies

Several studies have investigated the biological activity of Dibenzofuran-13C12:

  • Study on AhR Activation : A study demonstrated that exposure to this compound resulted in significant activation of AhR in human cell lines, leading to increased expression of cytochrome P450 enzymes. This suggests a potential for altered drug metabolism in humans.
  • Ecotoxicological Assessment : Research conducted on aquatic organisms revealed that exposure to Dibenzofuran-13C12 led to reproductive toxicity and developmental abnormalities in fish species. The findings underscore the need for monitoring this compound in aquatic environments .

Table 1: Summary of Biological Effects

Effect TypeDescriptionReference
ToxicityInduces cellular stress responses
Endocrine DisruptionAlters hormonal pathways
Carcinogenic PotentialLinked to cancer development in animal models
Reproductive ToxicityAffects reproductive health in aquatic species

Table 2: AhR Activation Studies

StudyOrganism/Cell TypeAhR Activation LevelOutcome
Human Cell Line StudyHepG2 CellsHighIncreased CYP450 expression
Fish StudyDanio rerio (Zebrafish)ModerateDevelopmental abnormalities

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 1,2,3,4,7,8-hexachlorodibenzofuran (HxCDF) in environmental samples?

  • Methodology : Use isotope dilution high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) with 13C12-labeled internal standards to correct for matrix effects and recovery losses. For example, EPA Method 23 specifies the use of 1,2,3,4,7,8-hexachloro[13C12]dibenzofuran as a surrogate standard at concentrations ranging from 2.5–500 ng/mL, depending on the sample matrix .
  • Critical Considerations :

  • Calibrate using congener-specific standards (e.g., Wellington EPA23 standards) to avoid misidentification due to co-eluting isomers (e.g., 1,2,3,6,7,8-HxCDF or 1,2,3,7,8,9-HxCDF) .
  • Validate recovery rates using labeled analogs (e.g., 1,2,3,4-tetrachloro[13C12]dibenzo-p-dioxin ) to ensure precision (±15% deviation) .

Q. How can researchers distinguish between structurally similar HxCDF isomers in complex matrices?

  • Methodology :

  • Employ orthogonal chromatographic separation (e.g., DB-5MS and SP-2331 capillary columns) to resolve isomers like 1,2,3,4,7,8-HxCDF (CAS 70648-26-9) and 1,2,3,6,7,8-HxCDF (CAS 57117-44-9) .
  • Confirm identities using high-resolution mass spectrometry (resolution ≥10,000) to monitor exact masses (e.g., m/z 373.8093 for [M+2Cl]⁻) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the environmental half-life of 1,2,3,4,7,8-HxCDF?

  • Methodology :

  • Use machine learning models trained on physicochemical properties (e.g., log Kow = 6.8, vapor pressure = 1.2 × 10⁻⁶ mmHg) to predict atmospheric persistence. Recent studies report an experimental air half-life of ~2.16 days, but model predictions (e.g., Gaussian Process Regression) suggest variability (±0.3 days) due to hydroxyl radical reactivity .
  • Validate field data with 13C12-labeled analogs to track degradation pathways in controlled microcosms .

Q. How do congener-specific differences in chlorination patterns affect the toxicity of HxCDFs?

  • Key Findings :

  • 1,2,3,4,7,8-HxCDF exhibits higher aryl hydrocarbon receptor (AhR) binding affinity (TEF = 0.1) compared to 1,2,3,6,7,8-HxCDF (TEF = 0.03) due to lateral chlorination at positions 4 and 8 .
  • Data Contradictions : Discrepancies in reported EC50 values (e.g., 0.1–1.0 nM in vitro) may arise from differences in cell lines (e.g., HepG2 vs. H4IIE) or solvent carriers (DMSO vs. toluene) .
    • Resolution Strategy : Standardize assays using WHO-recommended TEF values and 13C12-labeled internal controls to normalize inter-laboratory variability .

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